molecular formula C14H12FNOS B4416236 N-(2-fluorophenyl)-2-(methylthio)benzamide

N-(2-fluorophenyl)-2-(methylthio)benzamide

カタログ番号 B4416236
分子量: 261.32 g/mol
InChIキー: NCZRLGFZTGUOKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-2-(methylthio)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that inhibits multiple kinases involved in tumor cell proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1997 and was approved by the FDA for the treatment of advanced renal cell carcinoma in 2005. Since then, it has been approved for the treatment of hepatocellular carcinoma and thyroid cancer.

作用機序

Sorafenib inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase and inhibiting its activity. This leads to downstream inhibition of MEK and ERK, which are involved in cell proliferation and survival. Sorafenib also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are involved in angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor cell proliferation and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in tumor cells. Sorafenib has been reported to have anti-inflammatory effects, and it has been suggested that this may contribute to its anti-tumor activity.

実験室実験の利点と制限

Sorafenib is a potent inhibitor of several kinases involved in tumor cell proliferation and angiogenesis, making it a useful tool for studying these pathways in vitro and in vivo. However, Sorafenib has a short half-life and is rapidly metabolized in vivo, which may limit its use in certain experiments. Sorafenib is also known to have off-target effects, which may complicate data interpretation.

将来の方向性

There are several potential directions for future research on Sorafenib. One area of interest is the development of Sorafenib analogs with improved pharmacokinetic properties and/or increased selectivity for specific kinases. Another area of interest is the combination of Sorafenib with other targeted therapies or immunotherapies to improve treatment efficacy. Finally, there is interest in identifying biomarkers that can predict response to Sorafenib and other targeted therapies, as well as developing strategies to overcome resistance to these therapies.

科学的研究の応用

Sorafenib has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical studies. It has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. Sorafenib also inhibits several other kinases involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.

特性

IUPAC Name

N-(2-fluorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRLGFZTGUOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-(methylthio)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。